molecular formula C5H7FN2O B2800304 2-(4-fluoro-1H-pyrazol-1-yl)ethanol CAS No. 1207961-59-8

2-(4-fluoro-1H-pyrazol-1-yl)ethanol

Cat. No.: B2800304
CAS No.: 1207961-59-8
M. Wt: 130.122
InChI Key: CQUBETHBLNJITM-UHFFFAOYSA-N
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Description

2-(4-fluoro-1H-pyrazol-1-yl)ethanol is a chemical compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds. This compound features a pyrazole ring substituted with a fluoro group at the 4-position and an ethanol group at the 1-position. Pyrazoles are known for their versatility and are often used as building blocks in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol typically involves the reaction of 4-fluoropyrazole with ethylene oxide or ethylene glycol under basic conditions. The reaction can be catalyzed by bases such as sodium hydroxide or potassium carbonate. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of ethylene oxide or ethylene glycol attacks the pyrazole ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings. Purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluoro-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(4-fluoro-1H-pyrazol-1-yl)acetaldehyde or 2-(4-fluoro-1H-pyrazol-1-yl)acetic acid.

    Reduction: The compound can be reduced to form 2-(4-fluoro-1H-pyrazol-1-yl)ethane.

    Substitution: The fluoro group can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium amide (NaNH2) or organolithium compounds.

Major Products

    Oxidation: 2-(4-fluoro-1H-pyrazol-1-yl)acetaldehyde, 2-(4-fluoro-1H-pyrazol-1-yl)acetic acid.

    Reduction: 2-(4-fluoro-1H-pyrazol-1-yl)ethane.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

2-(4-fluoro-1H-pyrazol-1-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-1H-pyrazol-1-yl)ethanol
  • 2-(4-bromo-1H-pyrazol-1-yl)ethanol
  • 2-(4-methyl-1H-pyrazol-1-yl)ethanol

Uniqueness

2-(4-fluoro-1H-pyrazol-1-yl)ethanol is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. The fluoro group can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its chloro, bromo, or methyl analogs. This makes it a valuable compound in medicinal chemistry and drug design.

Properties

IUPAC Name

2-(4-fluoropyrazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUBETHBLNJITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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